molecular formula C21H20FN5O2 B5438226 2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide

2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide

Cat. No.: B5438226
M. Wt: 393.4 g/mol
InChI Key: YYIROVUMBDNXLO-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide is a complex organic compound that features a benzamide core with a fluorine atom and a morpholinyl-pyridazinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-18-4-2-1-3-17(18)21(28)24-16-7-5-15(6-8-16)23-19-9-10-20(26-25-19)27-11-13-29-14-12-27/h1-10H,11-14H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIROVUMBDNXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Morpholine Substitution: The pyridazinyl intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to introduce the morpholinyl group.

    Coupling with Fluorobenzamide: The final step involves coupling the morpholinyl-pyridazinyl intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
  • 2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide

Uniqueness

2-fluoro-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and morpholinyl-pyridazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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